molecular formula C9H6F2 B14781868 5-Ethynyl-1,3-difluoro-2-methylbenzene

5-Ethynyl-1,3-difluoro-2-methylbenzene

Cat. No.: B14781868
M. Wt: 152.14 g/mol
InChI Key: ZEMSUTVQAUDJPA-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-difluoro-2-methyl-benzene: is an aromatic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methyl-benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-methyl-benzene.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzene derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-1,3-difluoro-2-methyl-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

    Oxidation Reactions: The ethynyl group can be oxidized to form various products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Major Products:

    Substitution: Halogenated or nitrated derivatives of the original compound

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethyl-substituted derivatives

Scientific Research Applications

Chemistry: 5-Ethynyl-1,3-difluoro-2-methyl-benzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atoms can serve as probes in NMR spectroscopy to investigate molecular dynamics and interactions.

Medicine: Potential applications in drug discovery and development, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: Used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methyl-benzene depends on its specific application

    Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

    Electrostatic Interactions: The fluorine atoms can participate in electrostatic interactions with proteins and enzymes, affecting their activity and function.

    Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with biological membranes and other hydrophobic regions of biomolecules.

Comparison with Similar Compounds

    1,3-Difluoro-2-methyl-benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynyl-1,3-difluoro-benzene: Lacks the methyl group, which can affect its physical and chemical properties.

    5-Ethynyl-2-methyl-benzene: Lacks the fluorine atoms, reducing its utility in applications requiring fluorine’s unique properties.

Uniqueness: 5-Ethynyl-1,3-difluoro-2-methyl-benzene stands out due to the combination of the ethynyl group, fluorine atoms, and methyl group. This unique combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H6F2

Molecular Weight

152.14 g/mol

IUPAC Name

5-ethynyl-1,3-difluoro-2-methylbenzene

InChI

InChI=1S/C9H6F2/c1-3-7-4-8(10)6(2)9(11)5-7/h1,4-5H,2H3

InChI Key

ZEMSUTVQAUDJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C#C)F

Origin of Product

United States

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